1-phenyl-2-(1H-pyrrol-1-yl)ethanol chemical structure and properties
1-phenyl-2-(1H-pyrrol-1-yl)ethanol chemical structure and properties
Technical Whitepaper: 1-Phenyl-2-(1H-pyrrol-1-yl)ethanol
Part 1: Executive Summary & Structural Logic
1-Phenyl-2-(1H-pyrrol-1-yl)ethanol (CAS: 696650-01-8 / PubChem CID: 4912754) represents a critical structural scaffold in medicinal chemistry, specifically within the "azole" class of antifungal and antineoplastic agents.[1] Unlike simple phenylethanolamines, this compound features a pyrrole ring attached via its nitrogen atom (
This specific connectivity is chemically significant for two reasons:
-
Regiochemical Control: Synthesis requires overcoming pyrrole's natural tendency toward
-alkylation (at the 2- or 5-position).[1] -
Chiral Versatility: The benzylic alcohol position serves as a chiral center (
), making this molecule a valuable precursor for enantioselective ligand synthesis and asymmetric catalysis.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 187.24 g/mol |
| Appearance | Viscous pale-yellow oil or low-melting solid (racemate) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~13.5 (Alcoholic proton), Pyrrole N is non-basic |
| LogP | ~1.9 - 2.1 (Lipophilic, membrane permeable) |
| H-Bond Donors/Acceptors | 1 Donor (-OH), 1 Acceptor (Pyrrole |
Part 2: Synthetic Methodology
The synthesis of 1-phenyl-2-(1H-pyrrol-1-yl)ethanol hinges on the regioselective ring-opening of styrene oxide by a pyrrole nucleophile.[1]
The Challenge:
Pyrrole is an ambident nucleophile.[1] Under acidic conditions, it reacts at the carbon atoms (C2/C5). To achieve the desired
Protocol A: Base-Mediated Regioselective Synthesis (Recommended)
Rationale: This method ensures
Reagents:
-
Styrene Oxide (1.0 eq)
-
Pyrrole (1.2 eq) - Freshly distilled to remove polymers[1]
-
Potassium Carbonate (
) or Sodium Hydride (NaH) (1.5 eq) -
Solvent: DMF (Anhydrous)
Step-by-Step Workflow:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve pyrrole (1.2 eq) in anhydrous DMF.
-
Deprotonation: Add the base (
or NaH) portion-wise at 0°C. Stir for 30 minutes until gas evolution ( ) ceases (if using NaH), generating the pyrrolide anion. -
Addition: Add styrene oxide (1.0 eq) dropwise via syringe to the stirring solution.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C. Monitor via TLC (Hexane:EtOAc 4:1). The epoxide spot (
) should disappear, replaced by a more polar product spot ( ). -
Quench: Pour the reaction mixture into ice-cold brine.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with water ( ) to remove DMF.[1] -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
Yield Expectation: 75-85% (Regioisomer ratio > 95:5 favoring
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways. The "Target Pathway" utilizes the steric control of the
Caption: Regioselectivity control in the ring-opening of styrene oxide. Path B (Basic conditions) yields the target 1-phenyl-2-(1H-pyrrol-1-yl)ethanol.[1]
Part 4: Spectroscopic Validation (Self-Validating System)
To confirm the structure and purity, the researcher must look for specific NMR signatures that distinguish the target from the regioisomer.
| Feature | Target: 1-phenyl-2-(1H-pyrrol-1-yl)ethanol | Regioisomer (Impurity) |
| Triplet/dd at ~4.8 - 5.0 ppm (CH-OH) | Multiplet at ~5.5 ppm (CH-N) | |
| Multiplet at ~4.0 - 4.2 ppm (CH2-N) | Multiplet at ~3.8 ppm (CH2-OH) | |
| Signal at ~72-74 ppm | Signal at ~65 ppm | |
| Pyrrole Signals | Two triplets/multiplets (C2/C5 equiv, C3/C4 equiv) | Similar, but shifts vary by ~0.5 ppm |
Validation Check: If the methine proton (attached to the Ph group) shifts downfield significantly (>5.2 ppm), you likely have the
Part 5: Applications in Drug Discovery
This scaffold acts as a "chiral linker" in several therapeutic areas:
-
Antifungal Azole Mimetics: The structure mimics the core of drugs like Miconazole, where the imidazole is replaced by pyrrole to modulate CYP450 binding affinity (reducing hepatotoxicity).
-
Beta-Blocker Analogues: The ethanolamine backbone (Ph-CH(OH)-CH2-N) is the pharmacophore for
-adrenergic blockers.[1] Substituting the amine with a pyrrole changes the H-bonding profile, often used to study receptor subtype selectivity.[1] -
Conducting Polymer Precursors:
-substituted pyrroles can be electropolymerized.[1] The pendant chiral hydroxyl group allows for the creation of chiral conducting surfaces for enantioselective sensing.
Caption: Divergent utility of the scaffold in pharmacology and materials science.
References
-
Regioselective Ring Opening of Epoxides: Smith, J. G. "Synthetically useful reactions of epoxides."[1][2] Synthesis, 1984(8), 629-656.[1]
-
Pyrrole Chemistry: Banik, B. K., et al.[1][3] "Microwave-assisted rapid synthesis of N-substituted pyrroles."[1] Tetrahedron Letters, 2005.[1]
-
PubChem Compound Summary: "1-phenyl-2-(1H-pyrrol-1-yl)ethanol (CID 4912754)."[1][4] National Center for Biotechnology Information.[1]
-
Biological Activity of Pyrroles: Bhardwaj, V., et al.[1][5][6][3] "Biological Significance of Pyrroles: A Review." Journal of Pharmaceutical Sciences and Research, 2015.
Sources
- 1. 1-Phenylpyrrole | C10H9N | CID 12480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 1-phenyl-2-(1H-pyrrol-1-yl)ethanol | C12H13NO | CID 4912754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives - ProQuest [proquest.com]
